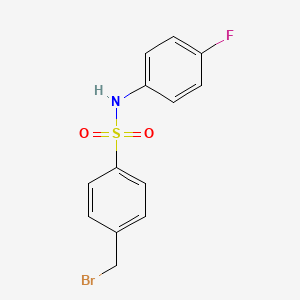

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFNO2S/c14-9-10-1-7-13(8-2-10)19(17,18)16-12-5-3-11(15)4-6-12/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYHVQBHPYZLHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)S(=O)(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373722 | |

| Record name | 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260969-08-2 | |

| Record name | 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 260969-08-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide is a key building block in medicinal chemistry, valued for its bifunctional nature. The presence of a reactive bromomethyl group allows for its use as a versatile linker in the construction of more complex molecular architectures, while the sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents.[1][2] This guide provides a comprehensive overview of the synthesis of this important compound, focusing on a reliable and well-documented two-step approach. As a Senior Application Scientist, this document is structured to provide not just a protocol, but a deeper understanding of the causality behind the experimental choices, ensuring scientific integrity and reproducibility.

Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process. The first step is the formation of the sulfonamide precursor, 4-methyl-N-(4-fluorophenyl)benzenesulfonamide, through the reaction of p-toluenesulfonyl chloride with 4-fluoroaniline. The second step is the selective benzylic bromination of the methyl group of the precursor to yield the final product.

An alternative, though less common, route involves the direct reaction of 4-(bromomethyl)benzenesulfonyl chloride with 4-fluoroaniline. While seemingly more direct, the synthesis of 4-(bromomethyl)benzenesulfonyl chloride is itself a multi-step process, making the first approach generally more practical for laboratory-scale synthesis.

Part 1: Synthesis of 4-methyl-N-(4-fluorophenyl)benzenesulfonamide

The formation of the sulfonamide bond is a cornerstone of medicinal chemistry. In this first step, the nucleophilic nitrogen of 4-fluoroaniline attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride, leading to the formation of the sulfonamide and hydrochloric acid as a byproduct. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfonyl group. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate. The chloride ion is then eliminated, and a proton is removed from the nitrogen atom by a base to yield the stable sulfonamide.

Experimental Protocol

Materials:

-

p-Toluenesulfonyl chloride

-

4-Fluoroaniline

-

Pyridine (or other suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-fluoroaniline (1.0 eq) in dichloromethane.

-

Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 4-methyl-N-(4-fluorophenyl)benzenesulfonamide.

Characterization Data for 4-methyl-N-(4-fluorophenyl)benzenesulfonamide

| Property | Value | Source |

| Melting Point | 79-80 °C | [3] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (d, J = 6.8 Hz, 2H), 7.44 (m, 1H), 7.22 (d, J = 7.6 Hz, 2H), 7.07 (m, 2H), 6.91 (t, J = 7.6 Hz, 2H), 2.37 (s, 3H) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) | Not explicitly available in the provided search results. |

Part 2: Synthesis of this compound

The second and final step is the selective bromination of the benzylic methyl group of the previously synthesized sulfonamide. This is a free-radical substitution reaction, where N-bromosuccinimide (NBS) is a highly effective and selective brominating agent for allylic and benzylic positions. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.

Reaction Mechanism: Free-Radical Halogenation

The reaction proceeds through a classic free-radical chain mechanism:

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical.

-

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of NBS to form the desired product and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from HBr to regenerate a bromine radical, continuing the chain.

-

Termination: The reaction is terminated by the combination of any two radical species.

Experimental Protocol

Materials:

-

4-methyl-N-(4-fluorophenyl)benzenesulfonamide

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., acetonitrile)

-

Anhydrous conditions are crucial

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-N-(4-fluorophenyl)benzenesulfonamide (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux (around 77 °C for CCl₄) and maintain for 4-8 hours. The reaction can be monitored by TLC or by observing the disappearance of the starting material.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Predicted Characterization Data for this compound

| Property | Predicted Value | Justification |

| Melting Point | Likely a solid with a melting point higher than the starting material. | Introduction of the bromine atom increases molecular weight and potentially intermolecular forces. |

| ¹H NMR | The singlet for the methyl group (around δ 2.37) will be replaced by a singlet for the bromomethyl group (CH₂Br) further downfield, likely in the range of δ 4.5-4.8 ppm. The aromatic protons will show similar patterns to the starting material, with potential minor shifts. | The electronegative bromine atom deshields the adjacent protons. |

| ¹³C NMR | The methyl carbon signal (around δ 21.5) will be replaced by a signal for the bromomethyl carbon, shifted downfield to approximately δ 32-35 ppm. | The carbon atom is deshielded by the attached bromine. |

Overall Synthetic Workflow

Safety Considerations

-

p-Toluenesulfonyl chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

4-Fluoroaniline: Toxic and an irritant. Avoid inhalation and skin contact.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a well-ventilated fume hood.

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care and avoid exposure to moisture.

-

Azobisisobutyronitrile (AIBN): Thermally unstable and can decompose exothermically. Store at recommended temperatures and handle with care.

-

Carbon tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use in a fume hood and minimize exposure. Consider using a less hazardous solvent like acetonitrile if possible.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a fume hood.

Conclusion

The synthesis of this compound is a straightforward yet powerful example of building block synthesis in medicinal chemistry. The two-step approach, involving sulfonamide formation followed by selective benzylic bromination, is a reliable and well-understood route. By understanding the underlying mechanisms and adhering to careful experimental technique, researchers can efficiently produce this valuable compound for further elaboration in drug discovery programs. The provided protocols, along with the characterization data for the key intermediate, offer a solid foundation for the successful synthesis of this target molecule.

References

- Stenfors, B. A.; Ngassa, F. N.

- Deng, X.; Mani, N. S.

- Khan, I. U.; Sharif, S.; Akkurt, M.; Sajjad, A.; Ahmad, J. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online2010, 66, o786.

- Organic Syntheses, Coll. Vol. 10, p.702 (2004); Vol. 78, p.23 (2002).

-

Wikipedia. N-Bromosuccinimide. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

Master Organic Chemistry. Allylic Bromination with NBS. [Link]

-

PrepChem. Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride. [Link]

- Supporting information for a publication by The Royal Society of Chemistry. The spectral data of N-arylsulfonamides 3a-3c'. Available through various online repositories.

- Ghorab, M. M.; Ragab, F. A.; Heiba, H. I.; El-Hazek, R. M. Synthesis of Novel Sulfonamides, Thiazolidinones, and Pyrrolidinones of Expected Antitumor and Radiosensitizing Activities. Archiv der Pharmazie2010, 343(3), 164-171.

- Scozzafava, A.; Owa, T.; Mastrolorenzo, A.; Supuran, C. T. Anticancer and antiviral sulfonamides. Current Medicinal Chemistry2003, 10(11), 925-953.

Sources

- 1. Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-amino-N-(4-bromophenyl)benzenesulfonamide | C12H11BrN2O2S | CID 3544666 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physicochemical properties of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide, a key intermediate in synthetic organic chemistry and a potential scaffold in drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogs to provide reasoned estimations of its properties. Furthermore, it offers comprehensive, field-proven experimental protocols for the determination of its core physicochemical characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and similar molecules, enabling a deeper understanding of its behavior and potential in various scientific contexts.

Introduction and Chemical Identity

This compound is a sulfonamide derivative featuring a reactive bromomethyl group. This functional group makes it a versatile building block for introducing the benzenesulfonamide moiety into larger molecules, a common strategy in medicinal chemistry due to the prevalence of sulfonamides in a wide array of therapeutic agents. The presence of a fluorine atom on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive subject for structure-activity relationship (SAR) studies.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 260969-08-2 | [1] |

| Molecular Formula | C₁₃H₁₁BrFNO₂S | [1] |

| Molecular Weight | 344.20 g/mol | [1] |

| SMILES | O=S(C1=CC=C(CBr)C=C1)(NC2=CC=C(F)C=C2)=O |

Estimated Physicochemical Properties

Table 2: Estimated and Comparative Physicochemical Properties

| Property | Estimated Value for Target Compound | Comparative Data for Analogs | Source (Analog Data) |

| Melting Point (°C) | Solid, likely in the range of 100-140 °C | 4-bromo-N-(4-fluorophenyl)benzenesulfonamide: 127 °C (400 K) | ResearchGate |

| 4-(Bromomethyl)benzenesulfonyl chloride: 71-75 °C | [2][3] | ||

| 4-(Bromomethyl)benzenesulfonyl fluoride: 80-85 °C | |||

| N-Phenyl-benzenesulfonamide: 110 °C | [4] | ||

| Boiling Point (°C) | High, likely > 300 °C (with decomposition) | N-Phenyl-benzenesulfonamide: 220.4 °C (rough estimate) | [4] |

| Solubility | Likely soluble in polar organic solvents (e.g., methanol, acetone, DMSO). Low solubility in water. | N-Phenyl-benzenesulfonamide: Soluble in Methanol | [4] |

Rationale for Estimations:

-

Melting Point: The presence of the sulfonamide and aromatic functionalities in the analogs contributes to a crystalline solid structure with a relatively high melting point. The target compound shares these features, and the additional bromomethyl and fluoro groups are not expected to drastically lower the melting point. Therefore, a melting point in the range of its analogs is a reasonable estimation.

-

Boiling Point: Due to its relatively high molecular weight and polar functional groups, the compound is expected to have a high boiling point and may decompose before boiling under atmospheric pressure.

-

Solubility: The molecule possesses both polar (sulfonamide) and non-polar (aromatic rings, bromomethyl) regions. This amphiphilic character suggests solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its large non-polar surface area predicts low aqueous solubility.

Spectral Data and Structural Elucidation

While specific spectra for this compound are not available, this section outlines the expected spectral characteristics based on its functional groups and provides protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the compound.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the benzylic protons of the bromomethyl group, and a broad singlet for the sulfonamide N-H proton. The protons on the fluorophenyl ring will likely exhibit splitting due to coupling with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule. The carbon of the bromomethyl group will be in the aliphatic region, while the aromatic carbons will appear in the downfield region. The carbons of the fluorophenyl ring will show coupling with the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the key functional groups present in the molecule.[7][8] Expected characteristic absorption bands include:

-

N-H stretch: A medium to weak band around 3200-3300 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

S=O stretch (asymmetric and symmetric): Strong bands around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

-

C-F stretch: A strong band in the region of 1000-1400 cm⁻¹.

-

C-Br stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[9]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (344.20 g/mol ). Due to the presence of bromine, an isotopic peak at M+2 with nearly equal intensity will be observed, which is a characteristic signature for bromine-containing compounds.[9]

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the bromine atom, cleavage of the sulfonamide bond, and fragmentation of the aromatic rings.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently grind a small amount of the compound using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of the solid (2-3 mm in height) is packed into the bottom of the tube.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[11]

-

Causality Behind Experimental Choices:

-

A slow heating rate near the melting point is crucial for an accurate determination, as it allows the temperature of the heating block and the sample to be in equilibrium.[11]

-

Using a finely powdered sample ensures uniform heat distribution.

Solubility Determination

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle is a general guide, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[8]

Materials:

-

Test tubes

-

Spatula

-

Vortex mixer

-

A range of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Qualitative Assessment:

-

Add approximately 10-20 mg of the compound to a test tube.

-

Add 1 mL of the chosen solvent.

-

Vortex the mixture for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid. Classify as "soluble," "sparingly soluble," or "insoluble."

-

-

Quantitative Assessment (if required):

-

Prepare a saturated solution of the compound in the solvent of interest at a specific temperature.

-

After equilibration, carefully separate the supernatant from any undissolved solid.

-

Determine the concentration of the compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Caption: A simplified workflow for qualitative solubility testing.

Spectral Analysis Protocols

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule's functional groups.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Obtain a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.[4]

-

Causality Behind Experimental Choices:

-

ATR-FTIR is a convenient technique for solid samples as it requires minimal sample preparation compared to methods like KBr pellets.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[7]

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.[12]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Causality Behind Experimental Choices:

-

Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the signals from the analyte.[12]

Principle: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structure.[13]

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.

-

Ionization: The sample is bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.[14]

Causality Behind Experimental Choices:

-

Electron ionization is a common and robust ionization technique for relatively volatile and thermally stable organic molecules.

Reactivity and Stability

The 4-(bromomethyl) group is a key reactive site in this molecule. It is a benzylic bromide, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of the N-(4-fluorophenyl)benzenesulfonamide moiety onto various molecular scaffolds.

The compound should be stored in a cool, dry place, away from moisture and strong nucleophiles, to prevent degradation. The sulfonamide linkage is generally stable under neutral and acidic conditions but can be cleaved under strongly basic conditions.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. While direct experimental data is limited, reasoned estimations based on structurally similar compounds have been presented to guide researchers. The detailed experimental protocols offer a practical framework for the in-house determination of its key characteristics. A thorough understanding of these properties is fundamental for the effective utilization of this compound in synthetic chemistry and drug discovery endeavors.

References

-

ChemBK. N-Phenyl-benzenesulfonamide. [Link]

-

LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]

-

Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

-

PubChem. 4-chloro-N-phenylbenzenesulfonamide. [Link]

-

PubChem. 4-(Bromomethyl)benzenesulfonyl chloride. [Link]

-

PubChem. 4-(Bromomethyl)benzenesulfonamide. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

PubChem. Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

"Determination of Melting Point". [Link]

-

Enhanced Introductory College Chemistry. 29.7 Mass Spectrometry (MS). [Link]

-

PubChem. 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). [Link]

-

ResearchGate. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF. [Link]

-

Compound Interest. Mass spectrometry and a guide to interpreting mass spectra. [Link]

-

ResearchGate. (PDF) 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. [Link]

-

AZoLifeSciences. Applying NMR to Study Small-Molecule Interactions in Drug Discovery. [Link]

-

PubMed Central. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. [Link]

-

SpectraBase. 4-Amino-N-(4-fluorophenyl)benzenesulfonamide, me derivative. [Link]

-

北京欣恒研科技有限公司. This compound. [Link]

-

Crysdot. This compound. [Link]

Sources

- 1. This compound - CAS:260969-08-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 4-(溴甲基)苯磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(溴甲基)苯磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Cannabigerol | C21H32O2 | CID 5315659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzenesulfonamide, 4-methyl- [webbook.nist.gov]

- 8. Benzenesulfonamide(98-10-2) IR Spectrum [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. 4-Bromofluorobenzene(460-00-4) 1H NMR spectrum [chemicalbook.com]

- 13. 4-(Bromomethyl)phenyl acetate | CAS#:52727-95-4 | Chemsrc [chemsrc.com]

- 14. 4-(Bromomethyl)-2-fluorobenzenesulphonamide | C7H7BrFNO2S | CID 122237475 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

CAS Number: 260969-08-2

Introduction

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a sulfonamide moiety, a well-established pharmacophore found in a wide array of therapeutic agents, and a reactive benzylic bromide. This unique combination makes it a valuable synthetic intermediate for the creation of novel molecular entities with potential applications in various therapeutic areas. The sulfonamide group can engage in crucial hydrogen bonding interactions with biological targets, while the bromomethyl group serves as a versatile handle for covalent modification or the introduction of further molecular complexity. This guide provides a comprehensive overview of its synthesis, properties, potential applications, and safe handling procedures, designed to empower researchers in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 260969-08-2 | Vendor Information |

| Molecular Formula | C₁₃H₁₁BrFNO₂S | Vendor Information |

| Molecular Weight | 344.20 g/mol | Vendor Information |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Melting Point | Not available | - |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water (predicted) | Inferred from structural features |

Synthesis of this compound

The synthesis of the title compound can be logically approached in a two-step sequence starting from commercially available materials: p-toluenesulfonyl chloride and 4-fluoroaniline. The first step involves the formation of the sulfonamide bond, followed by the bromination of the benzylic methyl group.

Step 1: Synthesis of N-(4-fluorophenyl)-4-methylbenzenesulfonamide

This initial step involves the nucleophilic substitution of the chloride on p-toluenesulfonyl chloride by the amino group of 4-fluoroaniline. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

To a stirred solution of 4-fluoroaniline (1.0 eq) in a suitable solvent such as pyridine or dichloromethane, add p-toluenesulfonyl chloride (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(4-fluorophenyl)-4-methylbenzenesulfonamide as a white solid.[1]

Causality Behind Experimental Choices:

-

Solvent: Pyridine can act as both a solvent and a base. Dichloromethane is a good alternative when an organic base like triethylamine is used.

-

Temperature: The initial addition at 0 °C helps to control the exothermicity of the reaction.

-

Base: The base is crucial to scavenge the HCl produced, driving the reaction to completion.

-

Purification: Recrystallization is often sufficient to obtain a pure product, leveraging the crystalline nature of many sulfonamides.

Characterization Data for N-(4-fluorophenyl)-4-methylbenzenesulfonamide:

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 6.8 Hz, 2H), 7.44 (m, 1H), 7.22 (d, J = 7.6 Hz, 2H), 7.07 (m, 2H), 6.91 (t, J = 7.6 Hz, 2H), 2.37 (s, 3H).[1]

-

¹³C NMR (100 MHz, CDCl₃): δ 143.9, 136.6, 136.0, 129.7, 129.3, 125.5, 121.8, 116.2, 115.9, 21.5.[1]

Step 2: Benzylic Bromination of N-(4-fluorophenyl)-4-methylbenzenesulfonamide

The second step is a free-radical bromination of the methyl group to the desired bromomethyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve N-(4-fluorophenyl)-4-methylbenzenesulfonamide (1.0 eq) in a non-polar solvent such as carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate radical initiation. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.[2][3]

Causality Behind Experimental Choices:

-

Reagent: NBS is a convenient and safe source of bromine for radical reactions, maintaining a low concentration of Br₂ in the reaction mixture.

-

Initiator: AIBN or benzoyl peroxide generates free radicals upon heating or irradiation, initiating the chain reaction.

-

Solvent: A non-polar, inert solvent is preferred to avoid side reactions.

-

Work-up: The aqueous sodium thiosulfate wash is essential to quench any unreacted bromine, which can interfere with subsequent steps or product stability.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Development

While specific biological activities for this compound are not extensively reported in the literature, its structural motifs suggest significant potential in drug discovery.

As a Covalent Inhibitor Precursor

The benzylic bromide is a reactive electrophile that can form a covalent bond with nucleophilic residues (e.g., cysteine, histidine, lysine) in a protein's active site. This irreversible mode of inhibition can lead to prolonged duration of action and high potency. This compound could be a valuable tool for developing targeted covalent inhibitors for various enzyme families, such as kinases, proteases, and phosphatases, where a strategically located nucleophile is present.

As a Scaffold for Library Synthesis

The bromomethyl group serves as a versatile anchor point for further chemical modifications through nucleophilic substitution reactions. This allows for the rapid generation of a library of diverse compounds. By reacting it with various nucleophiles (e.g., amines, thiols, alcohols, carboxylates), researchers can explore the structure-activity relationship (SAR) of the resulting derivatives and optimize their biological activity.

Potential Therapeutic Targets

The sulfonamide moiety is a known pharmacophore for a range of targets. For instance, many carbonic anhydrase inhibitors and antibacterial agents possess a sulfonamide group. The combination of this group with a reactive benzylic bromide could lead to the development of novel inhibitors with unique binding modes or improved selectivity. The fluorophenyl group can also contribute to enhanced binding affinity and metabolic stability.

Illustrative Signaling Pathway Application

Given the potential for this compound to be a precursor for kinase inhibitors, the following diagram illustrates a generic kinase signaling pathway that could be targeted. Covalent inhibitors derived from this scaffold could potentially block the ATP binding site of a kinase, thereby inhibiting downstream signaling events that contribute to diseases like cancer.

Caption: Potential mechanism of action for a covalent kinase inhibitor.

Safety and Handling

As a benzylic bromide, this compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and appropriate clothing to prevent skin exposure are required.

Handling Procedures:

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Handle in a well-ventilated area, preferably a chemical fume hood.

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

In case of skin contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from moisture and light.

Conclusion

This compound is a promising chemical entity for researchers engaged in drug discovery and medicinal chemistry. Its dual functionality as a sulfonamide and a reactive benzylic bromide provides a versatile platform for the synthesis of novel compounds with the potential for a wide range of biological activities. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, along with essential safety information, to facilitate its effective and safe use in the laboratory.

References

-

Royal Society of Chemistry. Supporting information: The spectral data of N-arylsulfonamides 3a-3c'. Available at: [Link]

-

PubChem. 4-(Bromomethyl)-2-fluorobenzenesulphonamide. Available at: [Link]

-

PrepChem. Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride. Available at: [Link]

Sources

A Technical Guide to the Spectral Analysis of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Introduction

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating a reactive bromomethyl group, a sulfonamide linkage, and a fluorinated aromatic ring, makes it a versatile intermediate for the synthesis of a wide array of potential therapeutic agents. The sulfonamide moiety is a well-established pharmacophore present in numerous antibacterial, anti-inflammatory, and anticancer drugs. The presence of the bromomethyl group offers a site for further chemical modification, allowing for the generation of diverse molecular libraries for screening purposes.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for the interpretation of its spectral data. The structure of this compound is presented below.

Figure 1: Molecular Structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit several key signals.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | Singlet | 1H | N-H | The acidic proton of the sulfonamide group is expected to appear as a broad singlet at a downfield chemical shift due to its attachment to the electronegative nitrogen and participation in hydrogen bonding. |

| ~7.8 | Doublet | 2H | Ar-H (ortho to SO₂) | These protons are deshielded by the electron-withdrawing sulfonyl group, resulting in a downfield shift. They will appear as a doublet due to coupling with the adjacent aromatic protons. |

| ~7.6 | Doublet | 2H | Ar-H (meta to SO₂) | These protons are less deshielded than the ortho protons and will appear slightly upfield. They will also be a doublet due to coupling with the ortho protons. |

| ~7.2 | Multiplet | 2H | Ar-H (ortho to NH) | These protons on the fluorophenyl ring will be influenced by both the electron-donating effect of the nitrogen and the electron-withdrawing effect of the fluorine, appearing as a multiplet. |

| ~7.1 | Multiplet | 2H | Ar-H (meta to NH) | These protons will also appear as a multiplet due to coupling with the adjacent protons and the fluorine atom. |

| ~4.7 | Singlet | 2H | CH₂ Br | The methylene protons adjacent to the bromine atom are expected to appear as a singlet in the downfield region due to the deshielding effect of the bromine. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 (d) | C -F | The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to C-F coupling. |

| ~143 | Ar-C (ipso to SO₂) | This quaternary carbon is deshielded by the sulfonyl group. |

| ~138 | Ar-C (ipso to CH₂Br) | This quaternary carbon is also deshielded. |

| ~134 | Ar-C (ipso to NH) | The chemical shift of this quaternary carbon is influenced by the nitrogen atom. |

| ~129 | Ar-C (meta to SO₂) | Aromatic carbons. |

| ~128 | Ar-C (ortho to SO₂) | Aromatic carbons. |

| ~124 (d) | Ar-C (ortho to F) | These carbons will show coupling to the fluorine atom. |

| ~116 (d) | Ar-C (meta to F) | These carbons will also show coupling to the fluorine atom. |

| ~32 | C H₂Br | The aliphatic carbon of the bromomethyl group will appear at a relatively downfield position due to the electronegative bromine atom. |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~3250 | N-H stretch | Sulfonamide | A characteristic sharp or slightly broad peak for the N-H bond. |

| ~1340 & ~1160 | Asymmetric & Symmetric SO₂ stretch | Sulfonamide | Two strong absorption bands are characteristic of the sulfonyl group. |

| ~3100-3000 | C-H stretch | Aromatic | Stretching vibrations of the C-H bonds on the benzene rings. |

| ~2950-2850 | C-H stretch | Aliphatic | Stretching vibrations of the C-H bonds in the bromomethyl group. |

| ~1600-1450 | C=C stretch | Aromatic | Skeletal vibrations of the aromatic rings. |

| ~1240 | C-F stretch | Aryl-Fluoride | A strong absorption band indicating the presence of the C-F bond. |

| ~690 | C-Br stretch | Alkyl-Bromide | A moderate to strong absorption in the fingerprint region. |

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the spectrum in both positive and negative ion modes.

Predicted Mass Spectrometry Data

The molecular weight of this compound (C₁₃H₁₁BrFNO₂S) is approximately 356.20 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet with equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.

Expected Molecular Ion Peaks:

-

[M]⁺: m/z ≈ 355 (containing ⁷⁹Br)

-

[M+2]⁺: m/z ≈ 357 (containing ⁸¹Br)

Predicted Fragmentation Pathway

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectral data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics, researchers and scientists can confidently identify and characterize this versatile compound. The provided protocols and interpretations serve as a valuable resource for those engaged in the synthesis and application of novel sulfonamide-based molecules in the pursuit of new therapeutic discoveries. The principles outlined herein are grounded in the fundamental theories of spectroscopy and are supported by data from closely related chemical structures, ensuring a high degree of scientific integrity and practical utility.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Küçükgüzel, Ş. G., et al. (2013). Synthesis and characterization of some novel sulfonamides. Molecules, 18(4), 3595–3614. [Link]

-

NIST Chemistry WebBook. Benzenesulfonamide. National Institute of Standards and Technology. [Link]

-

PubChem. 4-(Bromomethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutics. The compound 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide presents a compelling case for investigation due to its unique structural features: a proven pharmacophore in the N-(4-fluorophenyl)benzenesulfonamide core and a reactive bromomethyl group. The presence of this electrophilic moiety strongly suggests a potential mechanism of action involving covalent modification of its biological target. This guide provides a comprehensive framework for elucidating the mechanism of action of this compound, from initial hypothesis generation to target validation and downstream pathway analysis. It is designed to be a practical resource for researchers in drug discovery and chemical biology, offering not only detailed experimental protocols but also the underlying scientific rationale for each step.

Introduction: The Scientific Premise

Benzenesulfonamide derivatives have a rich history in drug discovery, with applications ranging from antimicrobial agents to anticancer therapeutics and enzyme inhibitors.[1][2] Their biological activity is often dictated by the nature of the substituents on the benzene ring and the sulfonamide nitrogen. In the case of this compound, two key features guide our mechanistic hypothesis:

-

The N-(4-fluorophenyl)benzenesulfonamide core: This moiety is present in numerous bioactive molecules, suggesting that it provides a structural basis for binding to a specific class of proteins. Benzenesulfonamides are well-documented inhibitors of enzymes such as carbonic anhydrases and kinases.[3][4]

-

The 4-(bromomethyl) group: This is a reactive electrophile, capable of forming a stable covalent bond with nucleophilic amino acid residues (e.g., cysteine, histidine, serine) within a protein's binding site.[5] Such covalent inhibitors can offer advantages in terms of potency and duration of action.[6]

Therefore, our central hypothesis is that This compound acts as a covalent inhibitor of a specific enzyme, leading to the modulation of a key cellular signaling pathway. This guide will systematically outline the experimental strategy to test this hypothesis.

A Roadmap for Mechanism of Action Elucidation: An Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive investigation of the mechanism of action of this compound.

Caption: A phased experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Phase 1: Target Identification and Initial Characterization

The initial step is to narrow down the potential target class for our compound. Based on the benzenesulfonamide scaffold, kinases and carbonic anhydrases are logical starting points.

3.1. Protocol: Kinome Profiling

-

Objective: To identify potential kinase targets of this compound from a broad panel of kinases.

-

Methodology:

-

Prepare a stock solution of the compound in DMSO.

-

Submit the compound to a commercial kinome profiling service (e.g., Eurofins DiscoverX, Reaction Biology). These services typically screen the compound at one or two concentrations against a large panel of recombinant kinases (over 400).

-

The service will provide data on the percent inhibition for each kinase.

-

-

Rationale: This high-throughput screening approach provides a rapid and comprehensive overview of the compound's kinase selectivity profile.[7][8] Significant inhibition of specific kinases will identify them as primary candidates for further investigation.

3.2. Protocol: Carbonic Anhydrase Inhibition Assay

-

Objective: To determine if the compound inhibits carbonic anhydrase (CA) activity.

-

Methodology:

-

A stopped-flow spectrophotometric method is commonly used to measure CA activity.

-

The assay measures the CO2 hydratase activity of the enzyme.

-

Prepare a range of concentrations of the compound.

-

Incubate the compound with a purified CA isoenzyme (e.g., CA II or CA IX) for a defined period.

-

Initiate the reaction by adding CO2-saturated water.

-

Monitor the change in absorbance of a pH indicator over time to determine the initial rate of reaction.

-

-

Rationale: Benzenesulfonamides are a classic class of CA inhibitors.[9][10] This assay will determine if our compound shares this activity.

Phase 2: Confirmation of Covalent Binding and Target Engagement

Once a primary target is identified, the next crucial step is to confirm the hypothesized covalent mechanism.

3.3. Protocol: Intact Protein Mass Spectrometry

-

Objective: To confirm the formation of a covalent adduct between the compound and the target protein.

-

Methodology:

-

Incubate the purified target protein with an excess of the compound for various time points.

-

Remove unbound compound using a desalting column.

-

Analyze the protein sample by high-resolution mass spectrometry (e.g., LC-Q-TOF).

-

Compare the mass of the treated protein with the untreated control. A mass shift corresponding to the molecular weight of the compound will confirm covalent binding.

-

-

Rationale: This is a direct method to verify that a covalent bond has formed between the inhibitor and its target.[11][12][13]

3.4. Protocol: Peptide Mapping by LC-MS/MS

-

Objective: To identify the specific amino acid residue that is covalently modified by the compound.

-

Methodology:

-

After confirming adduct formation by intact mass spectrometry, digest the modified protein into smaller peptides using a protease (e.g., trypsin).

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the MS/MS data against the protein sequence to identify peptides that have been modified by the compound. The fragmentation pattern will pinpoint the exact amino acid residue that has been modified.

-

-

Rationale: Identifying the binding site provides strong evidence for a specific interaction and can inform future drug design efforts.[5][14]

3.5. Protocol: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm that the compound engages its target in a cellular environment.

-

Methodology:

-

Treat intact cells with the compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other detection methods.

-

Binding of the compound to its target should increase the protein's thermal stability, resulting in a shift in its melting curve.

-

-

Rationale: CETSA is a powerful technique to validate target engagement in a more physiologically relevant setting than a biochemical assay with purified proteins.[15][16][17][18]

Phase 3: Kinetic Characterization and Cellular Effects

With the target validated and the covalent binding confirmed, the final phase involves a detailed kinetic analysis and an investigation of the compound's downstream cellular effects.

3.6. Protocol: Kinetic Analysis of Irreversible Inhibition

-

Objective: To determine the kinetic parameters of irreversible inhibition, kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at which the rate of inactivation is half-maximal).

-

Methodology:

-

Pre-incubate the enzyme with various concentrations of the inhibitor for different time periods.

-

At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing the substrate to measure the remaining enzyme activity.

-

Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentrations. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine kinact and KI.

-

-

Rationale: This detailed kinetic analysis provides a quantitative measure of the inhibitor's potency and efficiency.[19][20][21][22]

3.7. Protocol: Western Blotting for Pathway Analysis

-

Objective: To investigate the effect of the compound on the signaling pathway downstream of the target enzyme.

-

Methodology:

-

Treat cells with the compound for various times and at different concentrations.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies specific for the target protein and downstream signaling molecules (including their phosphorylated forms).

-

-

Rationale: This will reveal whether the inhibition of the target enzyme translates into the expected modulation of downstream signaling events.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Illustrative Data Table for Initial Target Screening

| Target Kinase | % Inhibition at 1 µM | IC50 (nM) |

| Kinase A | 95 | 50 |

| Kinase B | 20 | >10,000 |

| Kinase C | 88 | 150 |

| ... | ... | ... |

Table 2: Illustrative Data Table for Kinetic Analysis of Irreversible Inhibition

| Parameter | Value |

| kinact (min-1) | 0.1 |

| KI (µM) | 1.5 |

| kinact/KI (M-1s-1) | 1111 |

Hypothetical Signaling Pathway and its Modulation

Assuming, based on our screening, that this compound is a covalent inhibitor of a hypothetical kinase, "Target Kinase A," which is part of a cancer-related signaling pathway. The following diagram illustrates this pathway and the point of intervention.

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

This guide provides a robust and systematic approach to elucidate the mechanism of action of this compound. By following the proposed experimental workflow, researchers can identify the molecular target, confirm the covalent mode of action, and characterize the downstream cellular consequences of target engagement. The insights gained from these studies will be invaluable for the further development of this compound as a potential therapeutic agent or as a chemical probe to study complex biological processes.

References

-

Valero, E., Varón, R., & García-Carmona, F. (n.d.). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. PMC. [Link]

-

Reinhard, F. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

-

Stuckey, J. A. et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. ACS Publications. [Link]

-

Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. PMC. [Link]

-

Al-Amin, R. A. et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. [Link]

-

Martinez Molina, D. & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

-

Stuckey, J. A. et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. [Link]

-

Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate. [Link]

-

Reinhard, F. et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

-

ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. ICE Bioscience. [Link]

-

Domainex. (n.d.). Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Domainex. [Link]

-

Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal. [Link]

-

Brown, A. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]

-

Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC. [Link]

-

van der Wouden, M. et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. [Link]

-

Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for Discovering and Derisking Covalent, Irreversible Enzyme Inhibitors. ResearchGate. [Link]

-

Strelow, J. M. (2017). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

-

Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Semantic Scholar. [Link]

-

Akazancioglu, E. et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]

-

MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. [Link]

-

Adejayan, O. J. et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link]

-

Xiang, S. et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC. [Link]

-

Li, G. et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. NIH. [Link]

-

The University of Nottingham. (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. The University of Nottingham. [Link]

-

El-Sayed, M. A. et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

-

Ruijtenbeek, R., van den Heuvel, F. A., & Liskamp, R. M. (2009). Kinome Profiling. PMC. [Link]

-

Di Cesare Mannelli, L. et al. (2011). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. PubMed. [Link]

-

Alam, M. S. et al. (2019). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH. [Link]

-

Khan Academy. (n.d.). Covalent modifications to enzymes. Khan Academy. [Link]

-

Angeli, A. et al. (2017). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. [Link]

-

PamGene. (n.d.). Characterize Kinase Inhibitors by Kinome Profiling. PamGene. [Link]

-

Cambridge MedChem Consulting. (2023). Covalent Inhibitors. Cambridge MedChem Consulting. [Link]

-

Wille, M. G. et al. (2019). The Taxonomy of Covalent Inhibitors. PMC. [Link]

-

Domainex. (n.d.). Covalent inhibitor drug discovery. Domainex. [Link]

-

The Proteionista. (2022, March 23). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. [Link]

-

Dudutienė, V. et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

-

Rutkauskas, K. et al. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. PMC. [Link]

-

Nocentini, A. et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. PMC. [Link]

-

Wu, H. et al. (2017). Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. ResearchGate. [Link]

-

Vieth, M. et al. (2004). Profiling the kinome for drug discovery. PubMed. [Link]

-

Montenegro-Burke, J. R. et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal. [Link]

-

Wang, Q. et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. PubMed. [Link]

-

Acar, Ç. et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. [Link]

-

Peng, S. B. et al. (2015). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenesulfonanilide. PubChem. [Link]

-

El-Damasy, A. K. et al. (2013). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. [Link]

-

Zhao, Z. et al. (2021). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]

- 6. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pamgene.com [pamgene.com]

- 9. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]

- 14. domainex.co.uk [domainex.co.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide, a novel compound with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors a real-world research workflow. Every protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: Deconstructing the Molecule for Predictive Modeling

The subject of our investigation, this compound, is a sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of drugs with antibacterial, anticancer, anti-inflammatory, and antidiabetic properties[1]. The presence of a bromomethyl group suggests potential for covalent interaction, while the fluorophenyl moiety can influence pharmacokinetic properties and binding affinity. An in silico approach allows for a multifaceted analysis of this compound's potential before embarking on costly and time-consuming in vitro and in vivo studies.

This guide will delineate a systematic in silico workflow, commencing with physicochemical characterization and culminating in predictive modeling of its biological activity and safety profile.

Part 1: Foundational Analysis - Physicochemical and ADMET Profiling

Before investigating the interaction of our compound with potential biological targets, it is crucial to establish its drug-like properties. This initial screening, focused on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), helps to identify potential liabilities early in the drug discovery process.

Calculation of Physicochemical Properties and Drug-Likeness

A molecule's therapeutic potential is intrinsically linked to its physicochemical properties. We will begin by calculating key descriptors and assessing them against established rules for drug-likeness, such as Lipinski's Rule of Five.

Experimental Protocol: Physicochemical Property Calculation

-

Obtain the SMILES string for this compound. This can be generated using chemical drawing software such as ChemDraw or sourced from chemical databases if available.

-

Utilize a web-based platform for property calculation. Several robust, free-to-use platforms are available, such as SwissADME or the PreADMET server.

-

Input the SMILES string and execute the calculation.

-

Analyze the output data , focusing on parameters such as molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

Data Presentation: Predicted Physicochemical Properties

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | ~358.2 g/mol | Yes (< 500) |

| LogP | ~3.5 | Yes (< 5) |

| Hydrogen Bond Donors | 1 | Yes (< 5) |

| Hydrogen Bond Acceptors | 3 | Yes (< 10) |

| Topological Polar Surface Area (TPSA) | 68.5 Ų | Favorable for cell permeability |

In Silico ADMET Prediction

Predicting a compound's ADMET profile is a critical step to flag potential issues such as poor absorption or toxicity.

Experimental Protocol: ADMET Prediction

-

Employ a specialized ADMET prediction tool. Web servers like ADMETlab or pkCSM provide comprehensive predictions.[2]

-

Submit the molecular structure (SMILES or SDF format).

-

Analyze the prediction results , paying close attention to:

-

Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability.

-

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Predicted clearance and half-life.

-

Toxicity: hERG inhibition, hepatotoxicity, and mutagenicity (e.g., AMES test).

-

Data Presentation: Predicted ADMET Properties

| ADMET Parameter | Prediction | Implication |

| Human Intestinal Absorption | High | Good oral bioavailability potential |

| Blood-Brain Barrier Penetration | Medium | May have CNS effects |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

| AMES Mutagenicity | Possible | Further investigation required |

| Hepatotoxicity | Low risk | Favorable safety profile |

Part 2: Target Identification and Molecular Docking

With a foundational understanding of the molecule's drug-like properties, the next logical step is to identify and validate potential biological targets. The benzenesulfonamide scaffold is a known pharmacophore for several enzyme families.

Hypothesis-Driven Target Selection

Based on existing literature for sulfonamide derivatives, we can hypothesize potential targets. Prominent examples include:

-

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, which are implicated in various diseases including glaucoma and cancer.[3]

-

Dihydropteroate Synthase (DHPS): The target for sulfonamide antibiotics.[2][4]

-

Bromodomain and Extra-Terminal Domain (BET) Proteins (e.g., BRD4): Recent studies have identified sulfonamide derivatives as inhibitors of BRD4, a target in oncology.[5][6]

-

Glycolytic Enzymes: Some sulfonamides have been shown to interact with enzymes in the glycolytic pathway.[7]

For this guide, we will proceed with Carbonic Anhydrase IX (CA IX) as a primary hypothetical target due to its strong association with the sulfonamide scaffold and its role in cancer.[3]

Mandatory Visualization: Target Identification Workflow

Caption: Workflow for hypothesis-driven target identification.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Experimental Protocol: Molecular Docking

-

Prepare the Receptor Structure:

-

Download the crystal structure of CA IX from the Protein Data Bank (PDB; e.g., PDB ID: 5FL4).

-

Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

-

-